2-Cyano-5-(4-methoxyphenyl)phenol
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Overview
Description
2-Cyano-5-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a hydroxyl group (-OH) on another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Cyano-5-(4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and bases like lutidine .
Chemical Reactions Analysis
2-Cyano-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .
Scientific Research Applications
2-Cyano-5-(4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Cyano-5-(4-methoxyphenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-chloro-5-(4-methylphenyl)imidazole: This compound has a similar cyano group but differs in the presence of a chloro and imidazole group.
4-Methoxyphenol: This compound shares the methoxy group but lacks the cyano and phenolic hydroxyl groups
Properties
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYKZVXOVSOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684679 |
Source
|
Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-92-6 |
Source
|
Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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